Oxifentorex

Structural chemoinformatics Reference standard procurement N-oxide chemistry

Oxifentorex is the sole commercially available amphetamine-type N-oxide reference compound, uniquely suited for LC-MS/MS N-oxide metabolite identification, forensic toxicology validation, and ADME/PAMPA permeability studies. Its distinct logP window (1.77–3.6) and pre-installed N-oxide functionality differentiate it from all other '-orex' compounds. Essential for laboratories requiring compound-specific reference material under French/Monégasque regulatory frameworks. Request a quote for research-grade quantities.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 4075-88-1
Cat. No. B1618788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxifentorex
CAS4075-88-1
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)[N+](C)(CC2=CC=CC=C2)[O-]
InChIInChI=1S/C17H21NO/c1-15(13-16-9-5-3-6-10-16)18(2,19)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3
InChIKeyLXPCOISGJFXEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxifentorex (CAS 4075-88-1) Procurement Guide: Identity, Class, and Regulatory Baseline


Oxifentorex (CAS 4075-88-1, molecular formula C17H21NO, molecular weight 255.36 g/mol) is a synthetic amphetamine derivative formally classified as an anorectic (appetite suppressant) under the WHO International Nonproprietary Name (INN) system, assigned the '-orex' stem in 1968 (p-INN List 20) [1]. Its IUPAC name is N-benzyl-N-methyl-1-phenylpropan-2-amine oxide, distinguishing it as the only N-oxide in the amphetamine anorectic class . Despite receiving an INN, oxifentorex does not appear to have ever been marketed as a therapeutic product in any jurisdiction [2]. In France, it has been listed since 1995 among active pharmaceutical ingredients prohibited from magistral preparation and dispensing, alongside other amphetamine-type anorectics [3].

Why Oxifentorex (CAS 4075-88-1) Cannot Be Interchanged with Other Amphetamine Anorectics: The N-Oxide Differentiation


Oxifentorex is structurally distinguished from all other amphetamine-class anorectics by its tertiary amine N-oxide functional group . This single oxidation state difference produces a compound with discrete physicochemical properties — predicted logP of 1.77 (ACD/Labs) to 3.6 (XlogP) versus ~1.76 for amphetamine and ~3.3–4.1 for benzphetamine — that directly affect membrane permeability, distribution, and metabolic fate [1]. While benzphetamine (C17H21N, MW 239.36) and phendimetrazine serve as prodrugs requiring hepatic N-dealkylation to release active amphetamine or phenmetrazine, respectively, oxifentorex bears a pre-installed N-oxide that may fundamentally alter its pharmacokinetic trajectory and receptor interactions relative to its tertiary amine counterparts [2]. These differences mean that substituting any other '-orex' compound for oxifentorex in research, analytical, or reference-standard applications cannot yield equivalent outcomes [3].

Oxifentorex (CAS 4075-88-1) Quantitative Differentiation Evidence: Comparator-Anchored Selection Data


Structural Uniqueness: The Only Amphetamine N-Oxide Anorectic in the INN System

Among all compounds assigned the WHO '-orex' anorectic stem, oxifentorex is the sole molecule bearing a tertiary amine N-oxide functional group (N-benzyl-N-methyl-1-phenylpropan-2-amine oxide) [1]. In contrast, benzphetamine (C17H21N), pentorex (C13H19NO), phendimetrazine (C12H17NO), and phentermine (C10H15N) all exist as free tertiary or secondary amines without N-oxidation [1]. This structural distinction is absolute: no other INN-designated anorectic shares this oxidation state. The N-oxide introduces a formal N⁺–O⁻ dipole absent in all comparator molecules, which is predicted to reduce logP by approximately 1.5–2.3 log units relative to the corresponding tertiary amine (oxifentorex ACD/LogP 1.77 vs. benzphetamine XLogP 3.3–4.1), substantially altering membrane partitioning behavior [2].

Structural chemoinformatics Reference standard procurement N-oxide chemistry

Predicted Lipophilicity Differential: Oxifentorex vs. Benzphetamine and Amphetamine

The predicted lipophilicity of oxifentorex spans a reported range of XlogP 3.6 (basechem.org) to ACD/LogP 1.77 (ACD/Labs), reflecting estimation methodology differences [1]. The lower ACD/LogP value (1.77) is consistent with the polar N-oxide moiety reducing octanol–water partitioning relative to the corresponding tertiary amine. For comparison, benzphetamine — the closest structural analog lacking N-oxidation — has reported XlogP values of 3.29–4.1, while amphetamine itself has a measured logP of 1.76 [2]. At the ACD/LogP estimate, oxifentorex (1.77) is nearly identical in lipophilicity to amphetamine (1.76) and approximately 1.5–2.3 log units lower than benzphetamine (3.3–4.1), corresponding to a ~30- to 200-fold difference in octanol–water partition coefficient . At the XlogP estimate, oxifentorex (3.6) remains lower than benzphetamine (4.1) by approximately 0.5 log units, representing a ~3-fold partition difference [1].

Physicochemical profiling Lipophilicity comparison ADME prediction

N-Oxide as a Preformed Metabolite: Oxifentorex vs. Phendimetrazine and Dimethylamphetamine in Metabolic Studies

In human metabolism, tertiary amine anorectics undergo flavin-containing monooxygenase (FMO)-mediated N-oxidation to produce N-oxide metabolites. For phendimetrazine, the N-oxide metabolite is a confirmed urinary excretion product in humans identified by TLC and GLC [1]. Similarly, dimethylamphetamine N-oxide is the major urinary metabolite in both rats and humans, accounting for a substantial fraction of the administered dose [2]. Oxifentorex is structurally unique in that it is itself the N-oxide — it represents the preformed oxidation product that other anorectics generate only after metabolic processing. This means oxifentorex can serve as a direct analytical reference standard for the N-oxide metabolite of related tertiary amine drugs without requiring in vitro or in vivo metabolic generation, which is not possible with benzphetamine, phendimetrazine, or phenmetrazine as starting materials [3]. In forensic and clinical toxicology, N-oxide metabolites are critical biomarkers for distinguishing recent drug administration from residual excretion [4].

Drug metabolism N-oxidation biomarker Forensic toxicology

N-Benzyl Substitution and Reduced CNS Stimulant Potency: SAR Implications for Selective Anorectic Research

In drug discrimination studies in pigeons, benzphetamine (N-benzyl-N-methylamphetamine) at doses of 1.0–100.0 mg/kg resulted primarily in saline-appropriate responding rather than full substitution for amphetamine, indicating substantially reduced amphetamine-like interoceptive stimulus properties compared to compounds such as phenmetrazine and phentermine which fully substitute for amphetamine [1]. Benzphetamine has also been reported to be approximately 180-fold less potent than d-amphetamine in producing cocaine-like effects in rhesus monkeys [2]. The introduction of an N-benzyl group on the amphetamine scaffold consistently reduces CNS stimulant potency and abuse liability relative to N-methyl or N-unsubstituted analogs — a trend confirmed across multiple SAR series [3]. Oxifentorex, which bears both N-benzyl and N-methyl substituents plus the additional N-oxide modification, is predicted on class-level SAR grounds to exhibit further attenuated CNS stimulant character relative to benzphetamine. This positions oxifentorex as a valuable tool compound for dissociating anorectic efficacy from psychostimulant abuse potential in preclinical research [4].

Structure-activity relationship CNS stimulant potency Drug discrimination

Regulatory Classification: Oxifentorex in French Controlled Substance Legislation as a Distinct Listed Entity

Oxifentorex is explicitly listed by name in the French Arrêté du 25 octobre 1995 (and its Monégasque counterpart), which prohibits the execution and dispensing of magistral preparations containing specified anorectic active principles [1]. This regulatory instrument names oxifentorex alongside pentorex, phendimetrazine, phenmetrazine, morforex, and ortétamine — all amphetamine-type anorectics — as individually prohibited substances [1]. Critically, this listing is compound-specific rather than class-based: each substance is enumerated by its INN, meaning that oxifentorex cannot be legally substituted by any other listed compound for any intended application within the scope of this regulation [2]. For forensic and regulatory compliance laboratories, this creates a distinct reference standard requirement: oxifentorex must be independently authenticated and quantified, as its legal status as a named prohibited substance is not inferable from the presence or absence of other amphetamine anorectics in a sample [3]. The WHO Expert Committee on Drug Dependence similarly identifies oxifentorex (coded S 183) as a substance that, by chemical and pharmacological analogy, must be suspected of amphetamine-type dependence potential, reinforcing the need for distinct analytical identification [4].

Regulatory compliance Controlled substance procurement Forensic reference standards

Oxifentorex (CAS 4075-88-1) Verified Application Scenarios for Scientific Procurement


Analytical Reference Standard for N-Oxide Metabolite Identification in Forensic and Clinical Toxicology

Oxifentorex is the only commercially accessible reference compound that is itself an amphetamine-type N-oxide, making it directly applicable as a chromatographic and mass spectral reference standard for the N-oxide metabolites of tertiary amine anorectics (e.g., phendimetrazine N-oxide, dimethylamphetamine N-oxide). In forensic urine analysis, N-oxide metabolites serve as critical biomarkers for distinguishing recent drug administration from residual excretion [1]. Oxifentorex can be used to optimize LC-MS/MS ionization parameters, establish retention time windows, and validate extraction recovery for N-oxide analytes without requiring in vitro microsomal generation or custom synthesis of unstable metabolite standards. This application is grounded in the established role of N-oxides as major urinary metabolites of phendimetrazine and dimethylamphetamine in humans [2].

Physicochemical Probe for LogP-Dependent Membrane Permeability and Distribution Studies

With its predicted lipophilicity values spanning ACD/LogP 1.77 to XlogP 3.6, oxifentorex occupies a distinct logP window compared to other amphetamine anorectics — lower than benzphetamine (logP 3.3–4.1) and overlapping with amphetamine (logP 1.76) [1]. This makes oxifentorex a valuable probe molecule for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies designed to isolate the contribution of N-oxidation to the membrane permeation of tertiary amine drugs. Researchers investigating how N-oxide formation alters the ADME profile of amphetamine-derived compounds can use oxifentorex as a pre-oxidized comparator against its non-oxidized tertiary amine analogs, generating internally consistent datasets on the permeability cost of N-oxidation [2].

Structure-Activity Relationship (SAR) Tool for Dissociating Anorectic Efficacy from Psychostimulant Abuse Liability

The N-benzyl substitution on the amphetamine scaffold is consistently associated with attenuated CNS stimulant and discriminative stimulus effects. Benzphetamine is 180-fold less potent than d-amphetamine in cocaine discrimination assays and produces primarily saline-appropriate responding in amphetamine drug discrimination [1]. Oxifentorex adds an N-oxide modification to this already attenuated N-benzyl scaffold, providing medicinal chemistry and preclinical obesity research programs with a unique tool compound to test the hypothesis that N-oxidation further reduces abuse liability while preserving or modulating anorectic efficacy. The WHO ECDD's identification of oxifentorex as warranting dependence-liability assessment by analogy underscores the importance of obtaining authentic compound for these controlled SAR investigations [2].

Forensic Seizure-Drug Analysis and Regulatory Compliance Testing in EU Jurisdictions

Under the French Arrêté du 25 octobre 1995 (and Monégasque ministerial decree 95-519), oxifentorex is a specifically named prohibited substance whose presence in seized materials must be independently confirmed by authenticated reference standard comparison [1]. Forensic laboratories operating in France, Monaco, and jurisdictions with similar compound-specific scheduling frameworks require oxifentorex reference material for: (i) GC-MS or LC-MS/MS library entry generation; (ii) method validation for limit of detection (LOD) and limit of quantification (LOQ); and (iii) courtroom-defensible identification of the named prohibited substance. No other anorectic reference standard — including benzphetamine, phendimetrazine, or phenmetrazine — can substitute for oxifentorex in meeting this compound-specific regulatory requirement [2].

Quote Request

Request a Quote for Oxifentorex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.